molecular formula C24H43N B13986964 N-Octadecylaniline CAS No. 25417-58-7

N-Octadecylaniline

Cat. No.: B13986964
CAS No.: 25417-58-7
M. Wt: 345.6 g/mol
InChI Key: UEKWTIYPDJLSKK-UHFFFAOYSA-N
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Description

N-Octadecylaniline: is an organic compound with the chemical formula C24H43N . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an octadecyl group. This compound is known for its applications in various fields, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecylaniline can be synthesized through the N-alkylation reaction of aniline with octadecyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-Octadecylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to the parent aniline.

    Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Scientific Research Applications

N-Octadecylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octadecylaniline involves its interaction with various molecular targets. In materials science, it forms organized molecular layers through van der Waals interactions and hydrogen bonding. In biological systems, its derivatives may interact with cellular membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

    N-Dodecylaniline: Similar structure but with a shorter alkyl chain.

    N-Hexadecylaniline: Similar structure with a slightly shorter alkyl chain.

    N-Octylamine: An amine with a shorter alkyl chain and different properties.

Uniqueness: N-Octadecylaniline is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to form stable molecular layers, making it valuable in materials science and industrial applications .

Properties

CAS No.

25417-58-7

Molecular Formula

C24H43N

Molecular Weight

345.6 g/mol

IUPAC Name

N-octadecylaniline

InChI

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-24-21-18-17-19-22-24/h17-19,21-22,25H,2-16,20,23H2,1H3

InChI Key

UEKWTIYPDJLSKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1

Origin of Product

United States

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